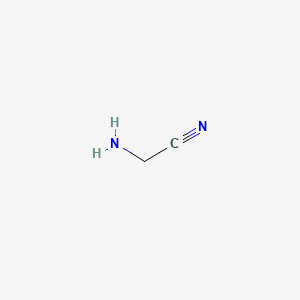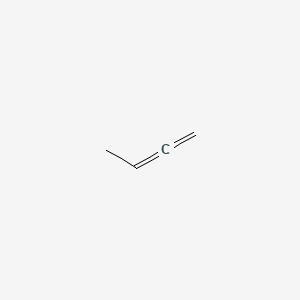
Eglumetad monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eglumetad monohydrate, also known as eglumegad, is a research compound developed by Eli Lilly and Company. It is a glutamate-derived compound that acts as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). This compound has been investigated for its potential in treating anxiety and drug addiction .
Métodos De Preparación
Eglumetad monohydrate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Eglumetad monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Eglumetad monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of glutamate-derived compounds.
Biology: It is used to investigate the role of metabotropic glutamate receptors in various biological processes.
Medicine: It has shown potential in treating anxiety and drug addiction.
Industry: It is used in the development of new drugs targeting metabotropic glutamate receptors.
Mecanismo De Acción
Eglumetad monohydrate exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). These receptors are involved in modulating synaptic transmission and neuronal excitability. By activating these receptors, this compound can reduce the release of excitatory neurotransmitters, leading to anxiolytic and neuroprotective effects .
Comparación Con Compuestos Similares
Eglumetad monohydrate is unique in its selective agonism for mGluR2/3 receptors. Similar compounds include:
Talaglumetad: A prodrug of eglumegad, also developed by Eli Lilly and Company, which is metabolized to release the active compound.
Pomaglumetad: Another selective agonist for mGluR2/3 receptors, investigated for its potential in treating psychiatric disorders.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications.
Propiedades
Número CAS |
209216-09-1 |
|---|---|
Fórmula molecular |
C8H13NO5 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H11NO4.H2O/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H2/t3-,4-,5-,8-;/m0./s1 |
Clave InChI |
XJPQOSJARVVBIU-PLFKSMQJSA-N |
SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.O |
SMILES isomérico |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.O |
SMILES canónico |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.O |
Sinónimos |
(+)-(1S,2S,5R,6S)-2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid 2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid eglumetad LY 314582 LY 354740 LY 366563 LY-314582 LY-354740 LY-366563 LY314582 LY354740 LY366563 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)




![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)





